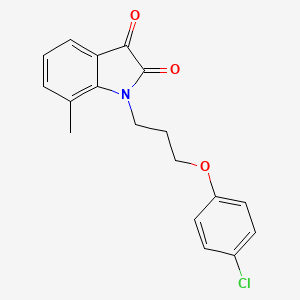

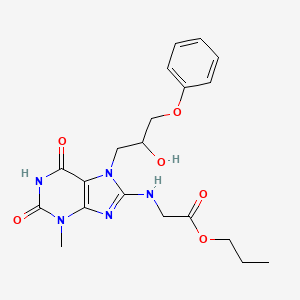

2-Chloro-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-YL)benzoic acid

説明

2-Chloro-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-YL)benzoic acid, commonly known as CDTBA, is an organic compound belonging to the class of benzoic acids. CDTBA is an important intermediate used in many synthetic processes and has a wide range of applications in the pharmaceutical and agricultural industries. It is also used as a corrosion inhibitor in the production of polymers, plastics, and resins. CDTBA is an important building block for the synthesis of various compounds and is used in various research studies.

科学的研究の応用

Synthesis and Chemical Properties

- Triazines are foundational in developing compounds with potential cardiogenetic activity through one-pot synthesis routes, indicating their role in cellular differentiation and therapeutic applications (Linder, Schnürch, & Mihovilovic, 2018).

- Research has also focused on the synthesis of triazine derivatives, exploring their structural dynamics and potential for forming supramolecular structures through hydrogen bonding, showcasing the compound's versatility in material science and nanochemistry applications (Thanigaimani, Khalib, Razak, Lavanya, & Balasubramani, 2013).

Material Science and Engineering

- Triazine derivatives have been utilized in the cyclopolymerization processes to create block and tristar copolymers, highlighting their significant potential in the development of new polymeric materials with specific structural and functional properties (Mayershofer, Nuyken, & Buchmeiser, 2006).

- Furthermore, the conversion of carboxy groups into triazine groups has been applied to the preparation of potential antifungal products, demonstrating the chemical flexibility and application in creating bioactive compounds (Oudir, Rigo, Hénichart, & Gautret, 2006).

Pharmacological Potential

- Anticancer studies on copper(II) and manganese(II) complexes with triazine derivatives highlight their potential therapeutic efficacy against various cancer cell lines, underscoring the biocompatibility and pharmacological relevance of these compounds (Refat, El‐Deen, El-Garib, & Abd El-Fattah, 2015).

特性

IUPAC Name |

2-chloro-5-(3,5-dioxo-1,2,4-triazin-2-yl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3O4/c11-7-2-1-5(3-6(7)9(16)17)14-10(18)13-8(15)4-12-14/h1-4H,(H,16,17)(H,13,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVVNHOUDKRXOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C(=O)NC(=O)C=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-YL)benzoic acid | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)

![N-(3-chloro-2-methylphenyl)-2-(5,7-dioxo-6-propyl-2-pyrrolidin-1-yl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2737982.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B2737983.png)

![5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2737992.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide](/img/structure/B2737993.png)

![1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2737994.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2737995.png)

![2-[[9H-Fluoren-9-ylmethoxycarbonyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2737997.png)